molecular formula C23H24N2O2 B2622467 (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396891-67-0

(E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2622467
CAS No.: 1396891-67-0
M. Wt: 360.457
InChI Key: JONNIOCSWROKHB-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(((1-Cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile is a synthetic benzonitrile derivative designed for pharmaceutical and biochemical research. The compound's structure, which incorporates a piperidine moiety linked via an ether chain to a benzonitrile group, suggests potential as a key intermediate or building block in medicinal chemistry. Benzonitrile derivatives are frequently explored in drug discovery for their ability to interact with biological targets; for instance, similar compounds have been investigated as inhibitors of enzymes like 11-β-hydroxysteroid dehydrogenase type 1 . The cinnamoyl group further enhances its utility as a precursor for developing novel therapeutic agents. Researchers may utilize this compound in the synthesis of more complex molecules, in high-throughput screening assays to identify new bioactive compounds, or in structural-activity relationship (SAR) studies to optimize lead compounds for potency and selectivity.

Properties

IUPAC Name

4-[[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c24-16-20-6-8-21(9-7-20)17-27-18-22-12-14-25(15-13-22)23(26)11-10-19-4-2-1-3-5-19/h1-11,22H,12-15,17-18H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONNIOCSWROKHB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cinnamoyl Group: The cinnamoyl group is introduced via a condensation reaction between cinnamic acid or its derivatives and the piperidine ring.

    Attachment of the Benzonitrile Moiety: The benzonitrile group is attached through a nucleophilic substitution reaction, often involving a benzonitrile derivative and a suitable leaving group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may exhibit pharmacological activity, making it a candidate for drug development. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural Features and Modifications

Compound ID Key Structural Features
24 4-Methoxypiperidin-4-yl methoxy group, 3-methylpyridine backbone
25 4-Fluoropiperidin-4-yl methoxy group, 3-methylpyridine backbone
27b 4-Fluoropiperidin-4-yl methoxy group, 5-ethoxypyrazine substitution, 3-methylpyridine backbone
13 Unsubstituted piperidinyl methoxy group, pyridine backbone (noted for high hERG inhibition)
20 Piperidin-4-yl methoxy group, 3-methylpyridine backbone

Key Observations :

  • Fluorination : Introducing a fluorine atom at the piperidine ring (e.g., 25 vs. 24 ) improved metabolic stability and solubility by reducing basicity and enhancing electronegativity .
  • Pyrazine Substitution : Replacing pyridine with 5-ethoxypyrazine in 27b further enhanced aqueous solubility (26 μM at pH 6.8) due to increased hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Compound ID Aqueous Solubility (pH 6.8) hERG Inhibition (IC₅₀) Metabolic Stability (Human Hepatocytes)
24 12 μM Not reported Moderate
25 18 μM Not reported Moderate
27b 26 μM >30 μM High (t₁/₂ > 120 min)
13 15 μM 1.2 μM Low (t₁/₂ < 60 min)
20 8 μM Not reported Low

Key Findings :

  • hERG Inhibition : 27b exhibited significantly weaker hERG inhibition (IC₅₀ >30 μM) compared to 13 (IC₅₀ 1.2 μM), mitigating cardiac toxicity risks .
  • Solubility Optimization : The 5-ethoxypyrazine group in 27b contributed to a 73% increase in solubility compared to 24 .
  • Metabolic Stability : Fluorination and pyrazine substitution in 27b enhanced stability in human hepatocytes, making it suitable for oral administration .

In Vivo Performance

  • 27b demonstrated excellent pharmacokinetics (PK) in animal models, with a bioavailability of >80% and sustained plasma concentrations due to reduced CYP450-mediated metabolism .
  • Earlier analogs like 13 and 20 showed suboptimal PK profiles, necessitating structural refinements .

Research Findings and Clinical Relevance

  • Structure-Activity Relationship (SAR) : Fluorine and ethoxypyrazine substitutions were critical for balancing solubility, potency, and safety. These modifications reduced hERG binding while maintaining AMPK activation efficacy .
  • Second-Gandidate Selection : 27b was advanced as a clinical candidate due to its superior solubility (>20 μM), metabolic stability, and minimized off-target effects compared to first-generation compounds like ASP4132 .
  • Broader Implications : The success of 27b underscores the importance of rational design in addressing pharmacokinetic challenges, providing a template for future AMPK activators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.